molecular formula C19H20N4O2 B2471340 2-(1H-indol-3-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034247-27-1

2-(1H-indol-3-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No. B2471340
M. Wt: 336.395
InChI Key: IFAGFISSZNGVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone, also known as Compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Alkaloid Derivatives and Antiviral Activity

Research on alkaloids derived from the mangrove-derived actinomycete Jishengella endophytica 161111 has led to the discovery of compounds with significant antiviral activities. These compounds, including various indole and pyridine derivatives, have shown promising results against the influenza A virus subtype H1N1, indicating potential applications in developing new antiviral drugs (Wang et al., 2014).

Spirooxindole Derivatives and Enantioselective Synthesis

The enantioselective synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, which exhibit significant biological activities, has been achieved through an organocatalytic approach. These derivatives have been synthesized with high enantiopurity and structural diversity, suggesting their utility in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Antimicrobial Agents from Pyridine Derivatives

A series of pyridine, pyrimidinone, and oxazinone derivatives have been synthesized as antimicrobial agents, showing good antibacterial and antifungal activities. These compounds were synthesized using citrazinic acid as a starting material, highlighting the role of pyridine derivatives in developing new antimicrobial agents (Hossan et al., 2012).

Heterocyclic Compounds and Antiviral Activity

The synthesis of 1-(3-amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives has been explored, with some compounds showing cytotoxicity and antiviral activities against HSV1 and HAV-MBB. This research underscores the potential of heterocyclic compounds in antiviral therapy (Attaby et al., 2006).

Piperazine Derivatives and Anticancer Activity

The synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives has been studied for their anticancer activity. Some of these compounds exhibited good anticancer activity against various cancer cell lines, suggesting their potential in cancer therapy (Kumar et al., 2013).

properties

IUPAC Name

2-(1H-indol-3-yl)-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-13-6-7-18(22-21-13)25-15-8-9-23(12-15)19(24)10-14-11-20-17-5-3-2-4-16(14)17/h2-7,11,15,20H,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAGFISSZNGVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

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